3-(Ethylsulfanyl)-5-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
3-(Ethylsulfanyl)-5-methyl-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethylsulfanyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-5-methyl-1-benzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group, such as a halide.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the benzofuran derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-5-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: As a probe for studying biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its unique structural features, which may interact with biological targets.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-5-methyl-1-benzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethylsulfanyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-5-methyl-1-benzofuran-2-carboxylic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-(Ethylsulfanyl)-5-chloro-1-benzofuran-2-carboxylic acid: Similar structure but with a chloro group at the 5-position instead of a methyl group.
5-Methyl-1-benzofuran-2-carboxylic acid: Lacks the ethylsulfanyl group.
Uniqueness
3-(Ethylsulfanyl)-5-methyl-1-benzofuran-2-carboxylic acid is unique due to the combination of the ethylsulfanyl group, methyl group, and carboxylic acid group on the benzofuran ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12O3S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-ethylsulfanyl-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H12O3S/c1-3-16-11-8-6-7(2)4-5-9(8)15-10(11)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
CKQSWOVZOKWFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(OC2=C1C=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
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